Cas no 2103515-42-8 (methyl 2-amino-2-(5-methoxy-1H-indol-3-yl)acetate)

Methyl 2-amino-2-(5-methoxy-1H-indol-3-yl)acetate is a specialized indole derivative with significant utility in organic synthesis and pharmaceutical research. Its structure combines an ester-functionalized amino acid moiety with a 5-methoxyindole scaffold, making it a versatile intermediate for the preparation of bioactive compounds, particularly in the development of tryptophan-based analogs and indole alkaloids. The presence of both amino and ester groups enhances its reactivity, facilitating further functionalization under mild conditions. This compound is valued for its high purity and stability, ensuring consistent performance in coupling reactions and heterocyclic synthesis. Its applications extend to medicinal chemistry, where it serves as a precursor for potential therapeutic agents targeting neurological and metabolic pathways.
methyl 2-amino-2-(5-methoxy-1H-indol-3-yl)acetate structure
2103515-42-8 structure
商品名:methyl 2-amino-2-(5-methoxy-1H-indol-3-yl)acetate
CAS番号:2103515-42-8
MF:C12H14N2O3
メガワット:234.251163005829
CID:5950439
PubChem ID:165824486

methyl 2-amino-2-(5-methoxy-1H-indol-3-yl)acetate 化学的及び物理的性質

名前と識別子

    • methyl 2-amino-2-(5-methoxy-1H-indol-3-yl)acetate
    • EN300-1633290
    • 2103515-42-8
    • インチ: 1S/C12H14N2O3/c1-16-7-3-4-10-8(5-7)9(6-14-10)11(13)12(15)17-2/h3-6,11,14H,13H2,1-2H3
    • InChIKey: TXVTWTARNHSUMI-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1C=CC2=C(C=1)C(=CN2)C(C(=O)OC)N

計算された属性

  • せいみつぶんしりょう: 234.10044231g/mol
  • どういたいしつりょう: 234.10044231g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 285
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 77.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 1

methyl 2-amino-2-(5-methoxy-1H-indol-3-yl)acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1633290-2.5g
methyl 2-amino-2-(5-methoxy-1H-indol-3-yl)acetate
2103515-42-8
2.5g
$2100.0 2023-06-04
Enamine
EN300-1633290-1.0g
methyl 2-amino-2-(5-methoxy-1H-indol-3-yl)acetate
2103515-42-8
1g
$1070.0 2023-06-04
Enamine
EN300-1633290-500mg
methyl 2-amino-2-(5-methoxy-1H-indol-3-yl)acetate
2103515-42-8
500mg
$1027.0 2023-09-22
Enamine
EN300-1633290-100mg
methyl 2-amino-2-(5-methoxy-1H-indol-3-yl)acetate
2103515-42-8
100mg
$943.0 2023-09-22
Enamine
EN300-1633290-0.05g
methyl 2-amino-2-(5-methoxy-1H-indol-3-yl)acetate
2103515-42-8
0.05g
$900.0 2023-06-04
Enamine
EN300-1633290-0.25g
methyl 2-amino-2-(5-methoxy-1H-indol-3-yl)acetate
2103515-42-8
0.25g
$985.0 2023-06-04
Enamine
EN300-1633290-10.0g
methyl 2-amino-2-(5-methoxy-1H-indol-3-yl)acetate
2103515-42-8
10g
$4606.0 2023-06-04
Enamine
EN300-1633290-10000mg
methyl 2-amino-2-(5-methoxy-1H-indol-3-yl)acetate
2103515-42-8
10000mg
$4606.0 2023-09-22
Enamine
EN300-1633290-250mg
methyl 2-amino-2-(5-methoxy-1H-indol-3-yl)acetate
2103515-42-8
250mg
$985.0 2023-09-22
Enamine
EN300-1633290-1000mg
methyl 2-amino-2-(5-methoxy-1H-indol-3-yl)acetate
2103515-42-8
1000mg
$1070.0 2023-09-22

methyl 2-amino-2-(5-methoxy-1H-indol-3-yl)acetate 関連文献

methyl 2-amino-2-(5-methoxy-1H-indol-3-yl)acetateに関する追加情報

Methyl 2-Amino-2-(5-Methoxy-1H-Indol-3-yl)acetate: A Comprehensive Overview

Methyl 2-amino-2-(5-methoxy-1H-indol-3-yl)acetate (CAS No. 2103515-42-8) is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential biological activities. This compound, often referred to as MAIA for brevity, is a methyl ester derivative of a substituted indole, which is a key scaffold in many bioactive molecules.

The molecular structure of methyl 2-amino-2-(5-methoxy-1H-indol-3-yl)acetate consists of an indole ring with a methoxy substituent at the 5-position and an amino-acetate moiety attached to the 3-position. The presence of these functional groups imparts specific chemical and biological properties that make it a valuable candidate for various applications in drug discovery and development.

Recent studies have highlighted the potential of MAIA in several therapeutic areas. One notable area of research is its role as a modulator of serotonin receptors. Serotonin, a neurotransmitter, plays a crucial role in regulating mood, sleep, and other physiological processes. Compounds that can selectively modulate serotonin receptors have shown promise in treating conditions such as depression, anxiety, and sleep disorders. Methyl 2-amino-2-(5-methoxy-1H-indol-3-yl)acetate has been found to exhibit selective binding to certain serotonin receptor subtypes, making it a potential lead compound for further investigation.

In addition to its serotonin receptor modulating properties, MAIA has also been studied for its anti-inflammatory effects. Inflammation is a common underlying factor in many chronic diseases, including cardiovascular disease, diabetes, and neurodegenerative disorders. Preclinical studies have demonstrated that methyl 2-amino-2-(5-methoxy-1H-indol-3-yl)acetate can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, suggesting its potential as an anti-inflammatory agent.

The pharmacokinetic properties of MAIA are another area of interest. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its therapeutic potential. Recent research has shown that methyl 2-amino-2-(5-methoxy-1H-indol-3-yl)acetate exhibits favorable ADME properties, including good oral bioavailability and low toxicity. These characteristics make it an attractive candidate for further preclinical and clinical evaluation.

Clinical trials are essential for assessing the safety and efficacy of new drug candidates. While Methyl 2-amino-2-(5-methoxy-1H-indol-3-yl)acetate is still in the early stages of development, preliminary results from preclinical studies have been promising. Ongoing research aims to further elucidate its mechanism of action and evaluate its potential therapeutic applications in human subjects.

In conclusion, methyl 2-amino-2-(5-methoxy-1H-indol-3-yl)acetate (CAS No. 2103515-42-8) represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features and favorable pharmacological properties make it an important focus of ongoing research in medicinal chemistry and pharmaceutical science. As more data becomes available from preclinical and clinical studies, the full potential of this compound will likely be realized.

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